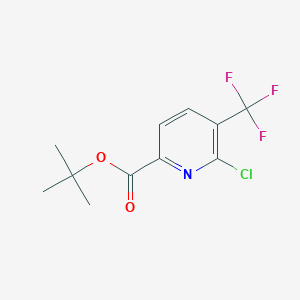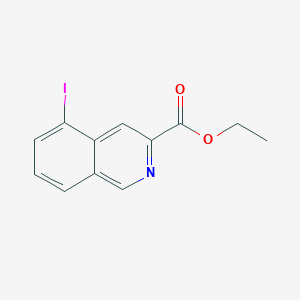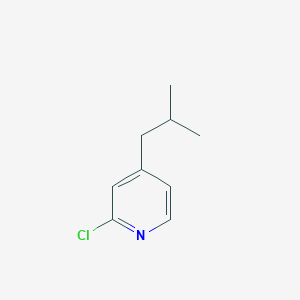
Heptatriaconta-6,9,28,31-tetraen-19-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6z,9z,28z,31z)-heptatriaconta-6,9,28,31-tetraen-19-ol is a synthetic ionizable lipid. This compound is known for its role in the formation of lipid nanoparticles, which are used for the delivery of various nucleic acids such as siRNA, mRNA, and DNA . The compound is also referred to as D-Lin-MC3-DMA in some contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents such as ethanol, DMSO, and DMF . The synthesis is carried out under inert gas conditions to prevent oxidation and degradation of the compound .
Industrial Production Methods
Industrial production of (6z,9z,28z,31z)-heptatriaconta-6,9,28,31-tetraen-19-ol involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
(6z,9z,28z,31z)-heptatriaconta-6,9,28,31-tetraen-19-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(6z,9z,28z,31z)-heptatriaconta-6,9,28,31-tetraen-19-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the formation of lipid nanoparticles for gene delivery.
Medicine: Utilized in the development of drug delivery systems, particularly for nucleic acid-based therapeutics.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of (6z,9z,28z,31z)-heptatriaconta-6,9,28,31-tetraen-19-ol involves its ability to form lipid nanoparticles. These nanoparticles encapsulate nucleic acids and facilitate their delivery into cells. The ionizable nature of the compound allows it to interact with cellular membranes, promoting endosomal escape and release of the nucleic acids into the cytoplasm .
Comparison with Similar Compounds
Similar Compounds
D-Lin-MC3-DMA: Another ionizable lipid used in lipid nanoparticle formation.
SM-102: A similar compound used in the formulation of lipid nanoparticles for mRNA delivery
Uniqueness
(6z,9z,28z,31z)-heptatriaconta-6,9,28,31-tetraen-19-ol is unique due to its specific tetraene structure, which provides distinct physicochemical properties. These properties enhance its ability to form stable lipid nanoparticles and improve the efficiency of nucleic acid delivery .
Properties
Molecular Formula |
C37H68O |
|---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
heptatriaconta-6,9,28,31-tetraen-19-ol |
InChI |
InChI=1S/C37H68O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37-38H,3-10,15-16,21-36H2,1-2H3 |
InChI Key |
MXYDYSQZZPJVJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


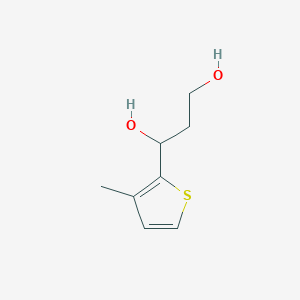
![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B13679899.png)
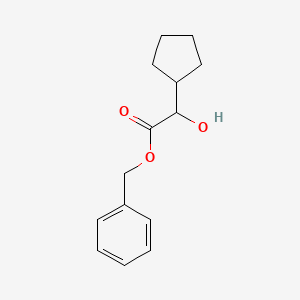
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)
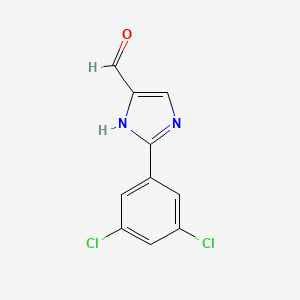


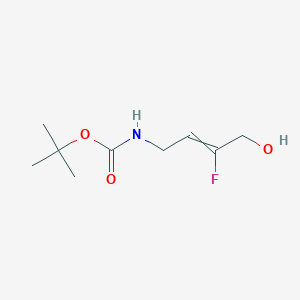
![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)
